N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(3-formyl-2-methylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-17(5-2)16(20)10-18-12(3)14(11-19)13-8-6-7-9-15(13)18/h6-9,11H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVKGJPWAXSITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=C(C2=CC=CC=C21)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355483 | |
| Record name | N,N-Diethyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-08-0 | |
| Record name | N,N-Diethyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Fischer Indolization
The Fischer indolization method is a widely used approach for synthesizing indole derivatives. This route involves:
- Starting Material : Phenylhydrazine derivatives.
- Reaction Conditions : Acidic medium and elevated temperatures.
- Steps :
- Phenylhydrazine reacts with aldehydes or ketones to form hydrazones.
- Cyclization occurs under thermal conditions to yield substituted indoles.
- Subsequent functionalization introduces acetamide and diethyl groups.
Route 2: Kametani Method
The Kametani method focuses on cyclization reactions using anthranilic acid derivatives:
- Starting Material : Anthranilic acid and pyrrolidone derivatives.
- Catalyst : Thionyl chloride ($$SOCl_2$$).
- Steps :
- Anthranilic acid reacts with pyrrolidone to form intermediate alkaloids.
- Formylation and acetylation steps yield the desired product.
Route 3: Multicomponent Reactions
Multicomponent reactions (MCRs) provide an efficient route for synthesizing complex heterocyclic compounds:
- Starting Materials : Aromatic amines, aldehydes, and phosphonate esters.
- Catalyst : Acidic catalysts like $$HCl$$ or $$FeCl_3$$.
- Steps :
- A one-pot reaction combines all reactants under optimized conditions.
- Cyclization yields isoindoline-based intermediates, which are further functionalized.
Reaction Conditions and Optimization
Table: Reaction Parameters for Synthesis
| Reaction Type | Temperature ($$^{\circ}$$C) | Catalyst/Reagent | Yield (%) | Notes |
|---|---|---|---|---|
| Fischer Indolization | >160 | ZnCl$$_2$$ | Moderate (~50%) | Requires recrystallization from DMF |
| Kametani Method | Room Temperature | SOCl$$_2$$ | High (~93%) | Two-step process |
| Multicomponent Reaction | 80–90 | $$HCl$$, $$FeCl_3$$ | Variable (~75%) | Solvent-free conditions preferred |
Challenges in Synthesis
-
- Impurities such as unreacted intermediates can complicate isolation of the target compound.
- Recrystallization from solvents like DMF is often necessary.
-
- Selective formylation at the 3-position requires precise control over reagents and conditions.
-
- Multicomponent reactions provide high yields but require careful optimization of temperature and catalyst concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced to the indole ring.
Scientific Research Applications
Chemical Properties and Structure
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has the following chemical characteristics:
- Chemical Formula : C16H20N2O2
- Molecular Weight : 272.35 g/mol
- CAS Number : 436087-08-0
- IUPAC Name : N,N-Diethyl-2-(3-formyl-2-methylindol-1-yl)acetamide
- Structure : The compound features an indole ring, which is significant for its biological activity.
Antitumor Activity
One of the most notable applications of this compound is its potential antitumor properties. Research indicates that derivatives of indole compounds exhibit significant activity against various cancer cell lines.
Case Study: Antitumor Effects
A study highlighted the effectiveness of similar indole-based compounds against solid tumors, particularly colon and lung cancers. These compounds demonstrated inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific compound this compound was noted for its structural similarity to other known antitumor agents, suggesting potential efficacy in clinical settings .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity or target specific pathways in cancer treatment. For instance, modifications to the indole structure can lead to increased potency against specific cancer types .
Other Potential Applications
Beyond its antitumor properties, this compound may have applications in other areas:
Cosmetic Formulations
Research into cosmetic formulations has indicated that indole derivatives can enhance skin hydration and provide anti-aging benefits. The compound's properties could be explored for use in topical applications aimed at improving skin health .
Pharmaceutical Development
The compound can serve as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders or inflammatory conditions due to its structural versatility.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide involves its interaction with specific molecular targets. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The formyl and acetamide groups may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural variations and properties of N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide and its analogues:
Biological Activity
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is a synthetic compound notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₀N₂O₂, with a molecular weight of approximately 272.34 g/mol. The presence of an indole ring and a formyl group contributes to its unique reactivity and potential biological applications.
Antimicrobial Activity
Research indicates that compounds containing indole structures, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria, making them candidates for developing new antimicrobial agents. For instance, studies have shown that indole derivatives can effectively target Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has displayed promising anticancer activity in various studies. The compound's mechanism often involves inducing apoptosis in cancer cells through caspase activation pathways. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |
| MCF7 | Varies | Induction of cell cycle arrest |
| HeLa | Varies | Apoptosis via mitochondrial pathway |
In a study involving HepG2 liver cancer cells, the compound induced a dose-dependent increase in caspase-3 and caspase-8 activity, confirming its role in promoting apoptosis .
Case Studies
- HepG2 Cell Study : A study assessed the impact of this compound on HepG2 cells, revealing an IC50 value of 10.56 µM. The compound was shown to activate caspases involved in apoptosis, specifically caspase-8, indicating a potential therapeutic approach for liver cancer .
- MCF7 Cell Study : Another study evaluated the compound's effect on MCF7 breast cancer cells, where it demonstrated significant cytotoxicity, although specific IC50 values varied based on experimental conditions. The mechanism suggested involvement in cell cycle regulation and apoptosis induction .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Caspase Activation : Induces apoptosis through activation of caspases, particularly caspase-3 and caspase-8.
- Cell Cycle Arrest : Alters cell cycle dynamics leading to reduced proliferation rates in cancer cells.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N,N-Diethyltryptamine | C₁₄H₁₈N₂ | Psychoactive properties |
| 5-Methoxyindole | C₉H₉NO | Antioxidant activity |
| 3-Indolepropionic acid | C₁₁H₁₃NO₂ | Neuroprotective effects |
| N,N-Diethyl-2-(3-formyl...acetamide | C₁₆H₂₀N₂O₂ | Antimicrobial and anticancer activities |
This compound stands out due to its specific functionalization at the indole ring's 3-position, enhancing both its reactivity and biological activity compared to other indole derivatives.
Q & A
Q. What synthetic strategies are optimal for preparing N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide, and how can purity be ensured?
The synthesis involves multi-step reactions starting from substituted indole precursors. A common approach includes:
- Indole functionalization : Reacting 2-methylindole with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to introduce the formyl group at the 3-position .
- Acetamide coupling : Condensing the formylated indole with N,N-diethyl-2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in DMF under reflux (80–100°C, 8–12 hours) .
- Purification : Recrystallization from hot ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Purity validation via HPLC (>98%) and elemental analysis is critical .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm the indole scaffold, formyl group (δ ~10.2 ppm), and diethylacetamide substituents .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₆H₂₁N₂O₂; theoretical 285.16 g/mol).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide C-N) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Q. How can preliminary biological activity be evaluated for this compound?
- Antioxidant assays : Use DPPH and FRAP methods to measure radical scavenging activity, leveraging the indole core’s redox properties .
- Receptor binding : Radioligand displacement assays (e.g., TSPO binding using [³H]PK11195) evaluate affinity for neuroinflammatory targets .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Crystal growth : Slow evaporation from ethanol/water mixtures at 4°C improves crystal quality.
- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) with SHELXL for refinement. Anisotropic displacement parameters resolve disorder in the diethylacetamide group .
- Software : WinGX and ORTEP visualize thermal ellipsoids and hydrogen-bonding networks .
Q. How does the 3-formyl-2-methyl substitution on the indole ring influence structure-activity relationships (SAR)?
- Electron-withdrawing effects : The formyl group enhances electrophilicity, potentially increasing reactivity in nucleophilic environments (e.g., enzyme active sites) .
- Steric hindrance : The 2-methyl group may restrict rotational freedom, altering binding conformations to targets like TSPO .
- Comparative studies : Analog synthesis (e.g., replacing formyl with hydroxyimino or methoxy groups) and bioactivity profiling reveal substituent-specific effects .
Q. What in silico tools predict metabolic stability and guide structural optimization?
- MetaSite : Predicts metabolic soft spots (e.g., oxidation of the diethylacetamide group or O-demethylation) using cytochrome P450 models. Replace labile groups with fluorophenyl or pyridinyl moieties to enhance microsomal stability .
- ADMET profiling : SwissADME or ADMET Predictor evaluates lipophilicity (LogP), blood-brain barrier permeability, and CYP450 inhibition .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Docking vs. binding assays : If molecular docking predicts TSPO affinity but experimental data show weak binding, re-evaluate force field parameters (e.g., solvation effects) or confirm compound integrity via LC-MS .
- Metabolic discrepancies : If in vitro microsomal stability conflicts with MetaSite predictions, validate metabolite profiles using LC-MS/MS and adjust in silico models .
Q. What methodologies enable radiolabeling for in vivo imaging applications?
- ¹⁸F-labeling : React the precursor (e.g., tributylstannyl derivative) with [¹⁸F]F₂ gas in freon-11/AgOTf. Purify via semi-preparative HPLC (C18 column) .
- Quality control : Radiochemical purity (>95%) is confirmed by radio-TLC, and in vivo PET imaging in rodent models quantifies brain uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
